Azadirachtin

Catalog No.
S519987
CAS No.
11141-17-6
M.F
C35H44O16
M. Wt
720.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azadirachtin

CAS Number

11141-17-6

Product Name

Azadirachtin

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate

Molecular Formula

C35H44O16

Molecular Weight

720.7 g/mol

InChI

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

FTNJWQUOZFUQQJ-KEGXRQICSA-N

SMILES

O=C([C@@]1(O)OC[C@@]2([C@@H](OC(/C(C)=C/C)=O)C[C@H]3OC(C)=O)[C@]1([H])[C@@]([C@]45[C@](O5)(C)[C@]6([H])[C@]7(O)[C@](OC=C7)([H])O[C@@]4([H])C6)(C)[C@H](O)[C@]8([H])OC[C@@]3(C(OC)=O)[C@]82[H])OC

Solubility

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane.
In water, 0.26 g/L at 25 °C

Synonyms

azadirachtin, azadirachtin A, azadyrachtin, bioneem, neemix

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C

Description

The exact mass of the compound Azadirachtin is 720.2629 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.61e-04 mreadily soluble in ethanol, diethyl ether, acetone, and chloroform. insoluble in hexane.in water, 0.26 g/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Limonins - Supplementary Records. It belongs to the ontological category of cyclic hemiketal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticidal Properties

  • Mode of Action: Research suggests azadirachtin disrupts insect development by interfering with molting hormones (ecdysone) []. This disrupts their growth cycle and reproduction, leading to death [].
  • Target Pests: Studies have shown azadirachtin's effectiveness against a broad spectrum of insects, includingLepidoptera (caterpillars), Hemiptera (aphids, whiteflies), Coleoptera (beetles), and Thysanoptera (thrips).
  • Reduced Environmental Impact: Unlike synthetic insecticides, azadirachtin exhibits minimal toxicity to mammals and beneficial insects like bees and ladybugs []. This makes it an attractive option for Integrated Pest Management (IPM) programs that focus on sustainable pest control [].

Nematicidal Properties

  • Root-Knot Nematodes: Research is exploring azadirachtin's potential against root-knot nematodes, a significant agricultural pest. Studies have shown its effectiveness in controlling infestations on short-cycle crops like lettuce, comparable to synthetic nematicides []. However, research on long-cycle crops like tomatoes has shown mixed results, highlighting the need for further investigation [].

Antifeedant and Repellent Effects

  • Feeding Deterrence: Scientific studies suggest azadirachtin acts as an antifeedant, deterring insects from consuming treated plants []. This disrupts their feeding behavior and reduces overall pest damage.
  • Repellent Properties: Research also indicates azadirachtin's repellent properties. It can repel adult insects, thereby preventing egg-laying and reducing future infestations [].

Exploration of Medicinal Uses

  • Antibacterial and Antifungal Properties: Early research suggests azadirachtin possesses antibacterial and antifungal properties []. However, further investigation is needed to understand its potential applications in human medicine.

Azadirachtin is a complex chemical compound classified as a tetranortriterpenoid and is primarily derived from the seeds of the neem tree (Azadirachta indica). This compound is notable for its intricate molecular structure, which includes eight rings, sixteen chiral centers, and various functional groups such as hydroxyl groups, enol ethers, acetals, hemiacetals, an epoxide, and carboxylic acid esters . Azadirachtin is recognized for its potent insecticidal properties, functioning as an insect growth regulator and antifeedant, making it a valuable component in organic agriculture and pest management .

Azadirachtin's insecticidal activity is multifaceted. Here are some key mechanisms [, ]:

  • Disrupting insect molting: Azadirachtin interferes with the insect hormone ecdysone, hindering their ability to shed their exoskeletons and develop properly [, ].
  • Feeding deterrence: The bitter taste and unpleasant odor of azadirachtin deter insects from feeding on treated plants [].
  • Antifeedant effects: Azadirachtin may disrupt insect gut function and reduce their ability to utilize nutrients from food [].

These combined effects make azadirachtin a promising green alternative to synthetic insecticides.

Azadirachtin is generally considered safe for mammals at the concentrations typically used in pest control. However, some studies suggest potential effects like growth inhibition and hormonal disruptions at higher doses [].

Due to its multi-ring structure and numerous functional groups. The first total synthesis of azadirachtin was achieved in 2007 by Steven Ley's research group at the University of Cambridge. This synthesis utilized an O-alkylation reaction to combine decalin ketone and propargylic mesylate fragments, followed by a Claisen rearrangement to construct the central carbon bond. The process also included a 5-exo-radical cyclization to form the bicyclic system characteristic of azadirachtin . The intricate nature of these reactions underscores the challenges faced in synthesizing this compound from simpler precursors.

Azadirachtin exhibits a wide range of biological activities. It acts as an insect growth disruptor, impairing growth and molting processes in insects, leading to developmental delays from larva to pupa stages . Additionally, it serves as an antifeedant by disrupting the feeding behavior of insects; many will avoid food treated with azadirachtin due to its aversive taste and smell . The compound also impacts reproductive functions in insects, potentially leading to sterility . Its mechanism includes upregulating the tumor suppressor protein p53 and interfering with protein synthesis by binding to heat shock proteins .

As previously mentioned, azadirachtin's synthesis is complex due to its structural intricacies. The initial total synthesis involved multiple steps:

  • O-Alkylation: Combining specific fragments to form the core structure.
  • Claisen Rearrangement: Rearranging the molecular structure to create necessary carbon bonds.
  • Radical Cyclization: Forming bicyclic structures through radical mechanisms.

These methods highlight the challenges organic chemists face when attempting to replicate naturally occurring compounds with elaborate structures .

Azadirachtin is widely used in agriculture as a biopesticide, particularly for its effectiveness against various agricultural pests such as Coleoptera, Hemiptera, Diptera, Orthoptera, and Isoptera . It is included in several commercial formulations like TreeAzin, AzaMax, and BioNEEM. Its low toxicity to non-target organisms makes it an attractive alternative to synthetic pesticides. Beyond pest control, azadirachtin has applications in traditional medicine and oral hygiene products due to its antimicrobial properties .

Research indicates that azadirachtin interacts synergistically with other biocontrol agents, enhancing its efficacy against pests. For instance, it has been shown to work effectively alongside fungi such as Beauveria, improving pest control outcomes . Furthermore, studies on its impact on non-target species suggest that while it is generally safe for beneficial organisms, caution is warranted regarding potential effects on pollinators and other non-target insects .

Azadirachtin belongs to a broader class of compounds known as limonoids, which share similar structural features and biological activities. Here are some notable similar compounds:

CompoundStructure ComplexityBiological ActivityUnique Features
NimbolideModerateAntifeedantFound in neem; less potent than azadirachtin
SalanninModerateInsect growth regulatorExhibits lower toxicity
NimbinLowAntifungalLess insecticidal activity
GeduninModerateAntimicrobialUsed in traditional medicine
DeacetylnimbinLowInsect repellentDerived from nimbolide

Azadirachtin's uniqueness lies in its extensive molecular complexity and broad-spectrum efficacy against various insect pests while maintaining low toxicity towards beneficial species .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow-green solid; [HSDB]

Color/Form

Microcrystalline powder
Yellow green powde

XLogP3

-0.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

720.26293531 g/mol

Monoisotopic Mass

720.26293531 g/mol

Flash Point

Flash point > 58 °C
>137 °F (Closed cup)

Heavy Atom Count

51

LogP

1.09 (LogP)
log Kow = 1.09

Odor

Strong garlic/sulfur odor

Appearance

Solid powder

Melting Point

154-158 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O4U1SAF85H

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

2.7X10-11 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

11141-17-6

Metabolism Metabolites

Injection of a tritiated azadirachtin derivative, (22,23-(3)H)dihydroazadirachtin into locusts indicated fast clearing of radiolabeled material from the blood. Ninety percent of the applied radioactivity was excreted during the first 7 hr with the feces, whereas the remaining (22,23-(3)H)dihydroazadirachtin accumulated in the Malpighian tubules where it could be detected even 24 days after treatment. After the first 24 hr, feces contained at least three polar, unidentified metabolites but no (22,23-(3)H)dihydroazadirachtin.

Wikipedia

Azadirachtin

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

... Isolated from the berries of the Neem tree (Azadirachta indica).

Analytic Laboratory Methods

Analysis by hplc.

Storage Conditions

Store in a cool, well-ventilated, secure area out of reach of children and animals.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Stable in the dark. DT50 50 days (pH 5, room temperature); rapidly decomposed at higher temperatures, in alkaline and strongly acidic media.

Dates

Modify: 2023-08-15
1: Zhang J, Liu H, Sun Z, Xie J, Zhong G, Yi X. Azadirachtin induced apoptosis in the prothoracic gland in Bombyx mori and a pronounced Ca(2+) release effect in Sf9 cells. Int J Biol Sci. 2017 Nov 27;13(12):1532-1539. doi: 10.7150/ijbs.22175. eCollection 2017. PubMed PMID: 29230101; PubMed Central PMCID: PMC5723919.
2: Bezzar-Bendjazia R, Kilani-Morakchi S, Maroua F, Aribi N. Azadirachtin induced larval avoidance and antifeeding by disruption of food intake and digestive enzymes in Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Nov;143:135-140. doi: 10.1016/j.pestbp.2017.08.006. Epub 2017 Aug 5. PubMed PMID: 29183582.
3: Aribi N, Oulhaci MC, Kilani-Morakchi S, Sandoz JC, Kaiser L, Denis B, Joly D. Azadirachtin impact on mate choice, female sexual receptivity and male activity in Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Nov;143:95-101. doi: 10.1016/j.pestbp.2017.09.002. Epub 2017 Sep 5. PubMed PMID: 29183617.
4: Kilani-Morakchi S, Bezzar-Bendjazia R, Ferdenache M, Aribi N. Preimaginal exposure to azadirachtin affects food selection and digestive enzymes in adults of Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Aug;140:58-64. doi: 10.1016/j.pestbp.2017.06.004. Epub 2017 Jun 3. PubMed PMID: 28755695.
5: Oulhaci CM, Denis B, Kilani-Morakchi S, Sandoz JC, Kaiser L, Joly D, Aribi N. Azadirachtin effects on mating success, gametic abnormalities and progeny survival in Drosophila melanogaster (Diptera). Pest Manag Sci. 2018 Jan;74(1):174-180. doi: 10.1002/ps.4678. Epub 2017 Sep 12. PubMed PMID: 28736861.
6: Wang Z, Cheng X, Meng Q, Wang P, Shu B, Hu Q, Hu M, Zhong G. Azadirachtin-induced apoptosis involves lysosomal membrane permeabilization and cathepsin L release in Spodoptera frugiperda Sf9 cells. Int J Biochem Cell Biol. 2015 Jul;64:126-35. doi: 10.1016/j.biocel.2015.03.018. Epub 2015 Apr 4. PubMed PMID: 25849458.
7: Barbosa WF, De Meyer L, Guedes RN, Smagghe G. Lethal and sublethal effects of azadirachtin on the bumblebee Bombus terrestris (Hymenoptera: Apidae). Ecotoxicology. 2015 Jan;24(1):130-42. doi: 10.1007/s10646-014-1365-9. Epub 2014 Oct 10. PubMed PMID: 25300506.
8: Fernandes SR, Barreiros L, Oliveira RF, Cruz A, Prudêncio C, Oliveira AI, Pinho C, Santos N, Morgado J. Chemistry, bioactivities, extraction and analysis of azadirachtin: State-of-the-art. Fitoterapia. 2019 Feb 6;134:141-150. doi: 10.1016/j.fitote.2019.02.006. [Epub ahead of print] Review. PubMed PMID: 30738093.
9: Zhang J, Sun T, Sun Z, Li H, Qi X, Zhong G, Yi X. Azadirachtin acting as a hazardous compound to induce multiple detrimental effects in Drosophila melanogaster. J Hazard Mater. 2018 Oct 5;359:338-347. doi: 10.1016/j.jhazmat.2018.07.057. Epub 2018 Jul 23. PubMed PMID: 30048948.
10: Bezzar-Bendjazia R, Kilani-Morakchi S, Aribi N. Larval exposure to azadirachtin affects fitness and oviposition site preference of Drosophila melanogaster. Pestic Biochem Physiol. 2016 Oct;133:85-90. doi: 10.1016/j.pestbp.2016.02.009. Epub 2016 Mar 2. PubMed PMID: 27742366.
11: Baligar NS, Aladakatti RH, Ahmed M, Hiremath MB. Hepatoprotective activity of the neem-based constituent azadirachtin-A in carbon tetrachloride intoxicated Wistar rats. Can J Physiol Pharmacol. 2014 Apr;92(4):267-77. doi: 10.1139/cjpp-2013-0449. Epub 2014 Jan 9. PubMed PMID: 24708208.
12: Shao X, Lai D, Zhang L, Xu H. Induction of Autophagy and Apoptosis via PI3K/AKT/TOR Pathways by Azadirachtin A in Spodoptera litura Cells. Sci Rep. 2016 Oct 18;6:35482. doi: 10.1038/srep35482. PubMed PMID: 27752103; PubMed Central PMCID: PMC5067515.
13: Shaurub el-SH, Abd El-Meguid A, Abd El-Aziz NM. Quantitative and ultrastructural changes in the haemocytes of Spodoptera littoralis (Boisd.) treated individually or in combination with Spodoptera littoralis multicapsid nucleopolyhedrovirus (SpliMNPV) and azadirachtin. Micron. 2014 Oct;65:62-8. doi: 10.1016/j.micron.2014.04.010. Epub 2014 Apr 30. PubMed PMID: 25041832.
14: Shu B, Wang W, Hu Q, Huang J, Hu M, Zhong G. A COMPREHENSIVE STUDY ON APOPTOSIS INDUCTION BY AZADIRACHTIN IN Spodoptera frugiperda CULTURED CELL LINE Sf9. Arch Insect Biochem Physiol. 2015 Jul;89(3):153-68. doi: 10.1002/arch.21233. Epub 2015 Apr 1. PubMed PMID: 25828604.
15: Xu L, Li S, Ran X, Liu C, Lin R, Wang J. Apoptotic activity and gene responses in Drosophila melanogaster S2 cells, induced by azadirachtin A. Pest Manag Sci. 2016 Sep;72(9):1710-7. doi: 10.1002/ps.4198. Epub 2016 Jan 4. PubMed PMID: 26607310.
16: Soares DG, Godin AM, Menezes RR, Nogueira RD, Brito AM, Melo IS, Coura GM, Souza DG, Amaral FA, Paulino TP, Coelho MM, Machado RR. Anti-inflammatory and antinociceptive activities of azadirachtin in mice. Planta Med. 2014 Jun;80(8-9):630-6. doi: 10.1055/s-0034-1368507. Epub 2014 May 28. PubMed PMID: 24871207.
17: de Castro EA, de Oliveira DA, Farias SA, Gargano R, Martins JB. Structure and electronic properties of azadirachtin. J Mol Model. 2014 Feb;20(2):2084. doi: 10.1007/s00894-014-2084-0. Epub 2014 Feb 9. PubMed PMID: 24509732.
18: Nouri-Ganbalani G, Borzoui E, Abdolmaleki A, Abedi Z, George Kamita S. Individual and Combined Effects of Bacillus Thuringiensis and Azadirachtin on Plodia Interpunctella Hübner (Lepidoptera: Pyralidae). J Insect Sci. 2016 Sep 16;16(1). pii: 95. doi: 10.1093/jisesa/iew086. Print 2016. PubMed PMID: 27638953; PubMed Central PMCID: PMC5026475.
19: Joseph SV. Effects of Insect Growth Regulators on Bagrada hilaris (Hemiptera: Pentatomidae). J Econ Entomol. 2017 Dec 5;110(6):2471-2477. doi: 10.1093/jee/tox264. PubMed PMID: 29040567.
20: Lin T, Liu Q, Chen J. Identification of differentially expressed genes in Monochamus alternatus digested with azadirachtin. Sci Rep. 2016 Sep 15;6:33484. doi: 10.1038/srep33484. PubMed PMID: 27629396; PubMed Central PMCID: PMC5024161.

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